molecular formula C12H12N4O3 B7734675 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol CAS No. 6408-53-3

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol

Cat. No.: B7734675
CAS No.: 6408-53-3
M. Wt: 260.25 g/mol
InChI Key: ULIGOOJEIQTURB-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds produced by substituting two nitrogen atoms at positions 1 and 3 of a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol typically involves the condensation of β-dicarbonyl compounds with amines. One common method involves the reaction of 4,6-dimethylpyrimidine-2-amine with 5-nitrosalicylaldehyde under specific conditions . The reaction is usually carried out in a solvent such as ethanol, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave irradiation to accelerate the reaction and improve yields. This method has been shown to be effective in synthesizing similar pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dimethylpyrimidine
  • 3-{(E)-[(4,6-Dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
  • 1-aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines

Uniqueness

2-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrophenol group allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-7-5-8(2)14-12(13-7)15-10-4-3-9(16(18)19)6-11(10)17/h3-6,17H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIGOOJEIQTURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=C(C=C(C=C2)[N+](=O)[O-])O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389556
Record name 2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6408-53-3
Record name 2-[(4,6-dimethylpyrimidin-2-yl)amino]-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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